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molecular formula C11H8FN B2859065 4-(4-Fluorophenyl)pyridine CAS No. 39795-58-9

4-(4-Fluorophenyl)pyridine

Cat. No. B2859065
M. Wt: 173.19
InChI Key: UKSMMLJBHPMSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06953792B2

Procedure details

A mixture of 4-fluorobenzeneboronic acid (38.7 g, 276 mmol), 4-bromopyridine hydrochloride (48.9 g, 250 mmol), [1,4-butanediylbis(diphenylphosphine-κP)]dichloropalladium (Organometallics 1998, 17, 661; 1.52 g, 2.5 mmol), 1,2-dimethoxyethane (500 mL) and sodium carbonate solution (2M, 440 mL) was degassed with bubbling nitrogen and stirred at 80° C. for 24 hours. The mixture was cooled and extracted with ethyl acetate. The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give the crude title compound as a brown solid (50.87 g) which was used without further purification. 1H NMR (360 MHz, CDCl3) δ 8.65 (2H, m), 7.61 (2H, m), 7.49 (2H, dd, J 1.6, 4.6 Hz), and 7.09 (2H, m).
Quantity
38.7 g
Type
reactant
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step One
[Compound]
Name
[1,4-butanediylbis(diphenylphosphine-κP)]dichloropalladium
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.Cl.Br[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
38.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
48.9 g
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
[1,4-butanediylbis(diphenylphosphine-κP)]dichloropalladium
Quantity
1.52 g
Type
reactant
Smiles
Name
Quantity
440 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with bubbling nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 50.87 g
YIELD: CALCULATEDPERCENTYIELD 117.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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